REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)=O.[CH2:13](Br)C=C.C(=O)([O-])[O-].[K+].[K+]>CC#N>[CH2:3]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)[CH:2]=[CH2:13] |f:2.3.4|
|
Name
|
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1CCNCC1)(F)F
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with CH2Cl2 (30 mL) and water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with CH2Cl2 (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.554 g | |
YIELD: CALCULATEDPERCENTYIELD | 155.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |